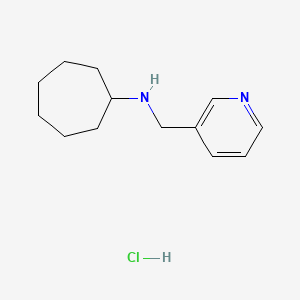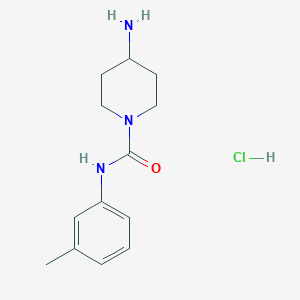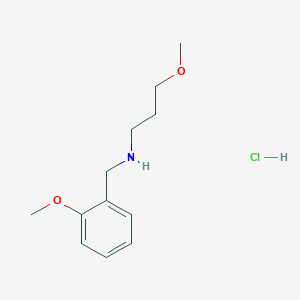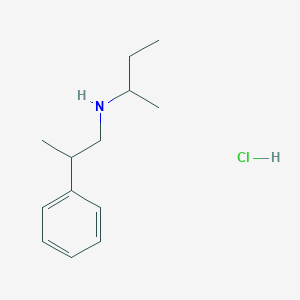![molecular formula C18H24ClNO B3086228 {[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride CAS No. 1158593-46-4](/img/structure/B3086228.png)
{[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride
Vue d'ensemble
Description
“{[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride” is a complex organic compound. It contains a benzene ring with a benzyloxy group (a benzyl group attached through an oxygen atom), a butyl group, and an amine group . The compound is likely to be a solid under normal conditions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzene derivative with a butylamine. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring substituted with a benzyloxy group and a butylamine group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Amines, including “this compound”, can act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Reactions at the benzylic position are also important for synthesis .Physical And Chemical Properties Analysis
As an amine, “this compound” would be expected to have certain characteristic properties. For example, amines typically show up at around 0.5-5.0 ppm in 1H NMR spectra . They also have characteristic absorptions in the infrared spectrum . The exact physical and chemical properties would depend on the specific structure of the compound .Applications De Recherche Scientifique
Antioxidant and Environmental Behavior
Synthetic phenolic antioxidants (SPAs) and their environmental behavior have been extensively studied due to their widespread use in industrial applications and potential health impacts. Compounds similar to "{[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride," by virtue of their phenolic structure, may exhibit antioxidant properties. For instance, the environmental occurrence, fate, and toxicity of SPAs have been a significant area of research, highlighting the need to understand their distribution and impacts in various ecosystems (Liu & Mabury, 2020). The study of these compounds' behavior in aquatic environments, their biodegradation, and potential toxicological effects offers a foundation for investigating the environmental implications of related phenolic compounds.
Synthetic Routes and Chemical PropertiesThe synthesis and structural analysis of compounds bearing phenolic and amine groups have been a focus of chemical research, exploring their potential applications ranging from pharmaceuticals to materials science. For example, the synthesis of novel substituted thiazolidinones from aniline derivatives demonstrates the versatility of phenylamines in producing compounds with potential biological activity (Issac & Tierney, 1996). Such studies are crucial for developing new synthetic methodologies and understanding the chemical behavior of phenylamine-based compounds, which could extend to research applications of "this compound."
Biological Activities and Health Implications
Research into the biological activities of compounds with structures similar to "this compound" has revealed a range of potential health implications. The exploration of phenolic compounds and their derivatives, such as cinnamic acid and its analogs, has shown significant promise in anticancer research, suggesting that phenylamine derivatives could also exhibit relevant biological activities (De, Baltas, & Bedos-Belval, 2011). Studies on the antioxidant, anti-inflammatory, and potential antitumor effects of these compounds are essential for understanding their mechanisms of action and therapeutic potential.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-2-3-12-19-14-17-10-7-11-18(13-17)20-15-16-8-5-4-6-9-16;/h4-11,13,19H,2-3,12,14-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZWCIXZLJOOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine hydrochloride](/img/structure/B3086163.png)
![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086166.png)
amine hydrochloride](/img/structure/B3086172.png)

![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086195.png)


![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086213.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B3086220.png)
![(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086229.png)
amine hydrochloride](/img/structure/B3086245.png)